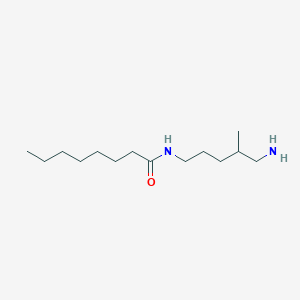

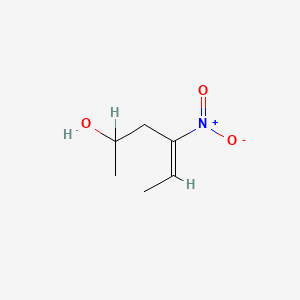

Octanamide, N-(5-amino-4-methylpentyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オクタナミド, N-(5-アミノ-4-メチルペンチル)-: は、その独特な構造と特性で知られる化学化合物です。アミノ基とメチル基が特定の配置で結合したアミド誘導体であり、様々な科学分野において注目されています。

製法

合成経路と反応条件: オクタナミド, N-(5-アミノ-4-メチルペンチル)-の合成は、通常、オクタン酸と適切なアミンとの反応によって行われます。このプロセスには、EDC.HClやDMAPなどのカップリング剤をジクロロメタンなどの溶媒中で使用することが含まれる場合があります。 反応は通常、完全な転換を確実にするために高温で行われます .

工業的製造方法: この化合物の工業的製造には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターと最適化された反応条件の使用により、収率と純度が向上します。 このプロセスには、目的の生成物を得るための結晶化やクロマトグラフィーなどの精製工程も含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N-(5-amino-4-methylpentyl)- typically involves the reaction of octanoic acid with a suitable amine. The process may include the use of coupling agents like EDC.HCl and DMAP in a solvent such as dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the desired product .

化学反応の分析

反応の種類: オクタナミド, N-(5-アミノ-4-メチルペンチル)-は、次のような様々な化学反応を起こす可能性があります。

酸化: 対応するオキソ誘導体に酸化される可能性があります。

還元: 還元反応により、アミン誘導体に転換される可能性があります。

置換: 特にアミド窒素において、求核置換反応に参加する可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 炭素担持パラジウムや水素化リチウムアルミニウムなどの触媒。

置換: ハロアルカンやアシルクロリドなどの求核剤。

生成される主な生成物: これらの反応から生成される主な生成物は、反応条件と使用される試薬に応じて、様々な置換アミド、アミン、オキソ誘導体を含みます .

科学研究への応用

化学: 化学分野では、オクタナミド, N-(5-アミノ-4-メチルペンチル)-は、より複雑な分子を合成するためのビルディングブロックとして使用されています。

生物学: 生物学研究では、この化合物は、生体活性分子の可能性について研究されています。 抗菌活性や酵素阻害などの特性を示す可能性があり、薬物開発の候補となっています .

医学: 医学分野では、オクタナミド, N-(5-アミノ-4-メチルペンチル)-の誘導体は、その治療の可能性について研究されています。 特定の酵素や受容体の阻害剤として作用し、様々な疾患の治療に貢献する可能性があります .

工業: 工業分野では、この化合物は、特殊化学品や材料の合成に使用されています。 反応性と安定性により、コーティング、接着剤、ポリマーなどの用途に適しています .

科学的研究の応用

Chemistry: In chemistry, Octanamide, N-(5-amino-4-methylpentyl)- is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial activity or enzyme inhibition, making it a candidate for drug development .

Medicine: In medicine, derivatives of Octanamide, N-(5-amino-4-methylpentyl)- are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .

作用機序

オクタナミド, N-(5-アミノ-4-メチルペンチル)-の作用機序は、特定の分子標的との相互作用を伴います。酵素や受容体に結合して、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。 関与する経路には、細菌におけるクオラムセンシングの阻害やヒト細胞におけるシグナル伝達経路の調節などが含まれる可能性があります .

類似化合物との比較

類似化合物:

- オクタナミド, N-[5-[(2-アミノ-1,2-ジチオキソエチル)アミノ]-4-メチルペンチル]-

- オクタナミド, N-(5-アミノ-4-メチルペンチル)-

独自性: オクタナミド, N-(5-アミノ-4-メチルペンチル)-は、その官能基の特定の配置により、独特の反応性と生物活性をもたらすため、際立った存在です。 類似化合物と比較して、分子標的に対する結合親和性と選択性に違いが見られる可能性があります .

特性

CAS番号 |

139423-40-8 |

|---|---|

分子式 |

C14H30N2O |

分子量 |

242.40 g/mol |

IUPAC名 |

N-(5-amino-4-methylpentyl)octanamide |

InChI |

InChI=1S/C14H30N2O/c1-3-4-5-6-7-10-14(17)16-11-8-9-13(2)12-15/h13H,3-12,15H2,1-2H3,(H,16,17) |

InChIキー |

QBHRDVMKFAELOQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(=O)NCCCC(C)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

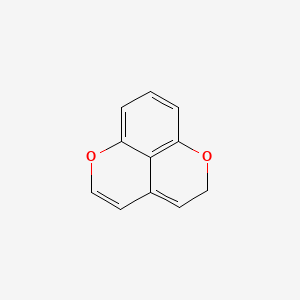

![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)

![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)